molecular formula C10H13N B1590476 2-Methyl-5,6,7,8-tetrahydroquinoline CAS No. 2617-98-3

2-Methyl-5,6,7,8-tetrahydroquinoline

Cat. No.: B1590476
CAS No.: 2617-98-3
M. Wt: 147.22 g/mol
InChI Key: AUSMPOZTRKHFPG-UHFFFAOYSA-N
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Description

2-Methyl-5,6,7,8-tetrahydroquinoline is a colorless oil and a chiral compound due to the presence of a methyl substituent. It is a derivative of tetrahydroquinoline and is of interest in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methyl-5,6,7,8-tetrahydroquinoline is typically synthesized through the hydrogenation of quinaldine. The reaction involves the use of a catalyst such as palladium on carbon (Pd/C) under hydrogen gas pressure at elevated temperatures.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar hydrogenation techniques. The process is optimized for efficiency and yield, often involving continuous flow reactors and advanced catalyst systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-5,6,7,8-tetrahydroquinoline undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).

  • Reduction: Reduction reactions are typically carried out using hydrogen gas in the presence of a metal catalyst.

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and strong bases.

Major Products Formed:

  • Oxidation: The compound can be oxidized to form quinoline derivatives.

  • Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.

  • Substitution: Substitution reactions can produce various alkylated derivatives.

Scientific Research Applications

2-Methyl-5,6,7,8-tetrahydroquinoline has several applications in scientific research, including:

  • Chemistry: It serves as a building block in the synthesis of more complex organic compounds.

  • Biology: The compound is used in the study of biological systems and enzyme interactions.

  • Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

  • Quinoline

  • 5,6,7,8-tetrahydroquinoline

  • 2-methyltetrahydroquinoline

This comprehensive overview provides a detailed understanding of 2-Methyl-5,6,7,8-tetrahydroquinoline, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-methyl-5,6,7,8-tetrahydroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N/c1-8-6-7-9-4-2-3-5-10(9)11-8/h6-7H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUSMPOZTRKHFPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(CCCC2)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30481449
Record name 2-methyl-5,6,7,8-tetrahydroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30481449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2617-98-3
Record name 2-methyl-5,6,7,8-tetrahydroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30481449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,6,7,8-Tetrahydro-2-methylquinoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of quinaldine (available from Aldrich) (25 mL, 176 mmol) in trifluoroacetic acid (140 mL) was hydrogenated at 50 psi hydrogen in the presence of PtO2 (2.62 g, 11.5 mmol) for 1.5 h at rt. (This method was conducted in accordance with Bell, T. W. et. al. J. Am. Chem. Soc. 2002 124, 14092 incorporated herein by reference). The mixture was filtered through filter paper, diluted with water and crushed ice, and made basic by the addition of solid NaOH until the mixture was pH>10. The aqueous layer was extracted with hexane. The pooled organic layers were washed with water and dried over MgSO4. The mixture was filtered and evaporated to give 2-methyl-5,6,7,8-tetrahydro-quinoline (Intermediate 200A1) as a clear, yellow oil ˜25 g (98%).
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
140 mL
Type
solvent
Reaction Step One
Name
Quantity
2.62 g
Type
catalyst
Reaction Step One
Name
Yield
98%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the potential applications of chiral 2-Methyl-5,6,7,8-tetrahydroquinoline derivatives in medicinal chemistry?

A1: Research suggests that chiral this compound derivatives exhibit promising antiproliferative activity against various cancer cell lines. [, ] These compounds have demonstrated efficacy against human T-lymphocyte cells (CEM), human cervix carcinoma cells (HeLa), human dermal microvascular endothelial cells (HMEC-1), colorectal adenocarcinoma (HT-29), ovarian carcinoma (A2780), and biphasic mesothelioma (MSTO-211H). [] This activity makes them potential candidates for further investigation as novel anticancer agents.

Q2: How does the stereochemistry of this compound derivatives affect their biological activity?

A2: Studies indicate that the stereochemistry of these compounds significantly influences their antiproliferative effects. [] For instance, the (R)-enantiomer of an 8-substituted derivative exhibited considerably higher potency compared to its (S)-counterpart. [] This highlights the importance of stereochemical considerations during the development of these compounds as potential therapeutics.

Q3: What are the synthetic routes explored for the preparation of chiral 2-Methyl-5,6,7,8-tetrahydroquinolines?

A3: Researchers have investigated the synthesis of these compounds using naturally occurring monoterpenes like (-)-β-pinene, (-)-isopinocampheol, and (+)-camphor as chiral building blocks. [] These methods aim to incorporate the chiral frameworks of these terpenes into the this compound structure, leading to the formation of optically active compounds.

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